KH-CB20

Description

Properties

IUPAC Name |

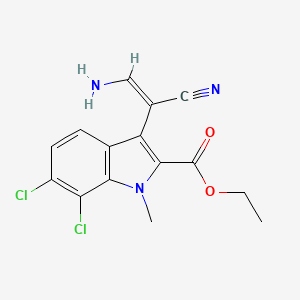

ethyl 3-[(E)-2-amino-1-cyanoethenyl]-6,7-dichloro-1-methylindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3O2/c1-3-22-15(21)14-11(8(6-18)7-19)9-4-5-10(16)12(17)13(9)20(14)2/h4-6H,3,18H2,1-2H3/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJCGSPAPOTTSF-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1C)C(=C(C=C2)Cl)Cl)C(=CN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C2=C(N1C)C(=C(C=C2)Cl)Cl)/C(=C\N)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of Action of KH-CB20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KH-CB20 is a potent and selective small molecule inhibitor of Cdc2-like kinase 1 (CLK1) and the closely related isoform CLK4.[1][2][3][4][5] As a member of a novel chemotype of dichloroindolyl enaminonitriles, this compound exerts its biological effects through the modulation of alternative pre-mRNA splicing, a critical process in gene expression.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its target profile, the downstream cellular consequences of target inhibition, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of CLK1 and CLK4

This compound functions as an ATP-competitive inhibitor of CLK1 and CLK4.[1][6] These kinases are key regulators of pre-mRNA splicing, a fundamental process for the generation of mature messenger RNA (mRNA) from precursor transcripts. The primary substrates of CLK1 and CLK4 are serine/arginine-rich (SR) proteins, which are essential components of the spliceosome, the cellular machinery responsible for splicing.[7][8][9][10]

By inhibiting CLK1 and CLK4, this compound prevents the phosphorylation of SR proteins.[1] This leads to their dephosphorylation and alters their localization and activity within the nucleus.[10] The consequence of this is a significant change in the patterns of alternative splicing for a variety of gene transcripts.[1][11]

Signaling Pathway

The mechanism can be visualized as a linear signaling cascade:

References

- 1. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CDK | 1354448-60-4 | Invivochem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CLK1/4抑制剂 | MCE [medchemexpress.cn]

- 6. researchgate.net [researchgate.net]

- 7. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Stress-responsive maturation of Clk1/4 pre-mRNAs promotes phosphorylation of SR splicing factor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling KH-CB20: A Potent and Selective CLK1/4 Inhibitor for Splicing Regulation

For Immediate Release

This technical guide provides an in-depth overview of KH-CB20, a potent and selective inhibitor of Cdc2-like kinases (CLKs) 1 and 4. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and potential therapeutic applications of this novel compound.

Chemical Structure and Properties

This compound, with the IUPAC name ethyl 3-[(E)-2-amino-1-cyanoethenyl]-6,7-dichloro-1-methylindole-2-carboxylate, is a small molecule inhibitor belonging to a novel chemotype. It exists as a mixture of E/Z isomers. The detailed chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | ethyl 3-[(E)-2-amino-1-cyanoethenyl]-6,7-dichloro-1-methylindole-2-carboxylate | |

| Molecular Formula | C₁₅H₁₃Cl₂N₃O₂ | |

| Molecular Weight | 338.19 g/mol | |

| Canonical SMILES | CCOC(=O)C1=C(C(=C/N)\C#N)C2=C(N1C)C(=C(C=C2)Cl)Cl | |

| InChI Key | CXJCGSPAPOTTSF-VURMDHGXSA-N | |

| Appearance | Off-white to light yellow solid powder | |

| LogP | 3.1 | |

| Solubility (DMSO) | 100 mg/mL (295.69 mM) |

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of CLK1 and CLK4, two key kinases involved in the regulation of pre-mRNA splicing. By phosphorylating serine/arginine-rich (SR) proteins, CLKs control the assembly of the spliceosome and the selection of splice sites. Dysregulation of this process is implicated in numerous diseases, including cancer and neurodegenerative disorders.

The inhibitory activity of this compound against a panel of kinases is detailed in the table below.

| Target | IC₅₀ (nM) | Reference |

| CLK1 | 16.5 | |

| CLK4 | Potent inhibitor | |

| DYRK1A | 57.8 | |

| CLK3 | 488 |

This compound exerts its biological effect by binding to the ATP-binding pocket of CLK1 and CLK4, thereby preventing the phosphorylation of their downstream targets, the SR proteins. This leads to alterations in pre-mRNA splicing patterns.

CLK-Mediated Signaling Pathway in Splicing Regulation

The following diagram illustrates the central role of CLK1 and CLK4 in the regulation of pre-mRNA splicing and the mechanism of inhibition by this compound.

Caption: CLK1/4 signaling pathway in pre-mRNA splicing and its inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay

The potency of this compound against various kinases was determined using a radiometric filter binding assay.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the respective kinase, a specific substrate (e.g., myelin basic protein for CLK1), and [γ-³³P]ATP in a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Initiation and Incubation: Initiate the kinase reaction by adding the ATP mixture and incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

-

Reaction Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.

-

Washing: Wash the filter papers extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

-

Scintillation Counting: Measure the amount of incorporated ³³P in the substrate by scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Kinase Inhibition Assay Workflow

The following diagram outlines the general workflow for the in vitro kinase inhibition assay.

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Conclusion

This compound is a valuable research tool for studying the roles of CLK1 and CLK4 in cellular processes, particularly in the regulation of pre-mRNA splicing. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics targeting diseases associated with aberrant splicing. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to fully elucidate its therapeutic potential.

Unveiling the Biological Targets of KH-CB20: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

KH-CB20 is a potent and selective small molecule inhibitor that has been identified as a critical modulator of alternative splicing. This technical guide provides a comprehensive overview of the biological target identification of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. The primary biological targets of this compound are Cdc2-like kinase 1 (CLK1) and the closely related isoform CLK4. It also exhibits inhibitory activity against Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CLK3 at higher concentrations. This document serves as a crucial resource for researchers and drug development professionals working on the modulation of kinase activity and the regulation of alternative splicing for therapeutic intervention.

Introduction

Alternative splicing is a fundamental cellular process that generates a vast diversity of proteins from a limited number of genes. The dysregulation of this process is implicated in a multitude of human diseases, including cancer and neurodevelopmental disorders. A key family of proteins that regulate alternative splicing are the Serine/Arginine-rich (SR) proteins, whose activity is controlled by phosphorylation. The Cdc2-like kinases (CLKs) are a family of dual-specificity kinases that play a pivotal role in phosphorylating SR proteins, thereby controlling spliceosome assembly and splice site selection.

This compound, a dichloroindolyl enaminonitrile, has emerged as a potent and selective inhibitor of CLK1 and CLK4. Its ability to modulate the phosphorylation of SR proteins and consequently alter splicing patterns makes it a valuable tool for studying the intricacies of splicing regulation and a promising starting point for the development of novel therapeutics. This guide details the identification and characterization of the biological targets of this compound.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against its primary and secondary kinase targets was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) |

| CLK1 | 16.5 |

| CLK4 | Potent Inhibition (Specific IC50 not detailed in primary source) |

| DYRK1A | 57.8 |

| CLK3 | 488 |

Table 1: Inhibitory potency (IC50) of this compound against various kinases. Data sourced from Fedorov, O., et al. (2011).[1]

Signaling Pathways

CLK1 Signaling Pathway and Regulation of Alternative Splicing

CLK1 is a central regulator of pre-mRNA splicing. It phosphorylates SR proteins on serine residues within their RS (Arginine-Serine-rich) domains. This phosphorylation is crucial for the release of SR proteins from nuclear speckles, allowing them to participate in the formation of the spliceosome. By inhibiting CLK1, this compound prevents the phosphorylation of SR proteins, leading to their sequestration in nuclear speckles and a subsequent alteration of alternative splicing events.

Caption: CLK1-mediated regulation of alternative splicing and its inhibition by this compound.

DYRK1A Signaling Pathway

DYRK1A is a pleiotropic kinase involved in a wide range of cellular processes, including neurodevelopment, cell proliferation, and cell cycle control. It phosphorylates a diverse array of substrates, including transcription factors (e.g., NFAT, CREB) and other proteins involved in cellular signaling. The inhibition of DYRK1A by this compound, although less potent than its effect on CLK1, suggests potential off-target effects or polypharmacological applications that warrant further investigation.

Caption: Overview of the DYRK1A signaling pathway and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the identification of this compound's biological targets, based on the procedures described by Fedorov, O., et al. (2011).

In Vitro Kinase Inhibition Assay

This protocol describes the determination of the IC50 values of this compound against target kinases.

Materials:

-

Recombinant human kinases (CLK1, CLK3, DYRK1A)

-

This compound

-

ATP

-

Substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a multi-well plate, add the kinase, substrate peptide, and this compound (or DMSO for control) to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ assay, following the manufacturer's instructions.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for SR Protein Phosphorylation (Western Blot)

This protocol is used to assess the effect of this compound on the phosphorylation of SR proteins in a cellular context.

Materials:

-

Human cell line (e.g., HEK293T or a relevant cell line)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with phosphatase and protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against phospho-SR proteins (e.g., mAb104)

-

Primary antibody against a total SR protein (e.g., anti-SRSF1) or a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound or DMSO for a specified time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-SR proteins overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a total SR protein or a loading control.

Experimental Workflow for Target Identification

The logical flow for identifying and characterizing the biological targets of this compound is depicted below.

Caption: Logical workflow for the biological target identification of this compound.

Conclusion

This compound is a potent and selective inhibitor of CLK1 and CLK4, with secondary activity against DYRK1A and CLK3. Its mechanism of action involves the inhibition of SR protein phosphorylation, leading to the modulation of alternative splicing. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers interested in utilizing this compound as a chemical probe to investigate the roles of CLK kinases in health and disease, and as a lead compound for the development of novel therapeutics targeting splicing dysregulation. Further studies are warranted to explore the full therapeutic potential and the detailed molecular interactions of this compound with its target kinases.

References

In Vitro Activity of KH-CB20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of KH-CB20, a potent and selective inhibitor of CDC2-like kinase 1 (CLK1) and the closely related isoform CLK4. This compound, an E/Z mixture of a dichloroindolyl enaminonitrile, has emerged as a valuable tool for studying the role of CLK kinases in the regulation of alternative splicing. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathway.

Quantitative In Vitro Activity Data

The inhibitory activity of this compound and its pure E-isomer, KH-CB19, has been characterized against several kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) determined in various in vitro kinase assays.

| Compound | Target Kinase | IC50 (nM) |

| This compound | CLK1 | 16.5 - 20 |

| DYRK1A | 57.8 | |

| CLK3 | 488 | |

| KH-CB19 | CLK1 | 19.7 - 20 |

| CLK3 | 530 |

Data compiled from multiple sources.[1][2][3]

Core Mechanism of Action: Inhibition of CLK-Mediated SR Protein Phosphorylation

This compound exerts its biological effects by inhibiting the catalytic activity of CLK1 and CLK4. These kinases play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[1] SR proteins are essential components of the spliceosome, and their phosphorylation status dictates their subcellular localization and ability to regulate splice site selection. By inhibiting CLK1/4, this compound effectively suppresses the phosphorylation of SR proteins, leading to alterations in alternative splicing patterns.[1]

References

No Publicly Available Data for KH-CB20: In-Depth Technical Guide Cannot Be Generated

A comprehensive search of publicly available scientific and technical databases has yielded no information on a compound designated as KH-CB20. As a result, the requested in-depth technical guide or whitepaper on its discovery and synthesis pathway cannot be produced at this time.

The lack of information suggests that "this compound" may be an internal corporate or academic codename for a compound that has not yet been disclosed in peer-reviewed literature, patent applications, or other public forums. It is also possible that the designation is very recent, and information has not yet been disseminated, or that it may be a typographical error.

Searches were conducted for "this compound discovery," "this compound synthesis pathway," and broader terms related to novel cannabinoid receptor modulators. These inquiries did not provide any specific data related to a compound with the "this compound" identifier. Without access to primary research articles, patents, or other forms of public disclosure, the core requirements of the requested content—including quantitative data summarization, detailed experimental protocols, and visualizations of signaling pathways and synthesis routes—cannot be fulfilled.

For researchers, scientists, and drug development professionals interested in this specific compound, it is recommended to:

-

Verify the compound's designation for any potential inaccuracies.

-

Consult internal documentation if "this compound" is an internal project code.

-

Monitor scientific literature and patent databases for future publications related to this compound.

Until this compound is described in a publicly accessible source, a detailed technical guide on its discovery and synthesis remains impossible to generate.

Indole Carboxylate Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals

An In-depth Whitepaper on Synthesis, Biological Activity, and Therapeutic Potential

Indole carboxylate derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities and therapeutic applications.[1][2][3][4] This technical guide provides a comprehensive overview of the core aspects of indole carboxylate derivatives, tailored for researchers, scientists, and drug development professionals. The document delves into their synthesis, multifaceted biological activities, and therapeutic potential, with a strong emphasis on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.

Core Synthesis Strategies

The synthesis of indole carboxylate derivatives is a well-established yet continually evolving field in organic chemistry. A variety of methods have been developed to functionalize the indole nucleus at different positions, allowing for the creation of diverse chemical libraries for drug discovery.

One prevalent strategy involves the Palladium-catalyzed arylation of C3-bromo or iodo precursors, which are typically prepared from commercially available indoles or aniline precursors.[5] This method allows for the introduction of various aryl groups at the C3 position. The carboxylic acid at C2 is often protected as an alkyl ester during these transformations and subsequently deprotected via base-mediated hydrolysis.[5]

Another key approach is the direct oxidative C–H amination of 2-acetamido-3-aryl-acrylates, utilizing a catalytic Palladium(II) source with oxygen as the terminal oxidant.[6] This method provides a direct route to 1-acetyl indole-carboxylates, which can be readily deacetylated to yield the desired indole-2-carboxylates.[6]

The versatile Leimgruber–Batcho indole synthesis is a high-yielding method particularly favored in the pharmaceutical industry for producing specifically substituted indoles.[1] Additionally, modifications of the indole core, such as alkylation of the indole nitrogen , can be achieved using strong bases to generate the indole anion, followed by reaction with an alkyl halide.[7]

Diverse Biological Activities and Therapeutic Applications

Indole carboxylate derivatives exhibit a wide spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.[2][3][4]

Anticancer Activity: Numerous indole-2-carboxamide derivatives have shown significant antitumor activity.[8] This is often attributed to the inhibition of protein tyrosine kinases (PTKs), which are frequently overexpressed in cancer cells.[8] For example, certain derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including lung, breast, pancreatic, and colon cancer.[9] Some compounds have been identified as dual inhibitors of EGFR and CDK2.[9]

Antimicrobial and Antifungal Activity: The indole scaffold is a key feature in many antimicrobial and antifungal agents.[8] Indole-2-carboxamide derivatives have been screened for their activity against various fungal strains, including different species of Candida.[8] Furthermore, novel nitrofuranyl indole carboxylates are being investigated as potential antibacterial drug conjugates.[10]

Antiviral Activity: Indole-2-carboxylic acid derivatives have been identified as novel inhibitors of the HIV-1 integrase strand transfer (INSTIs).[11][12] The indole core and the C2 carboxyl group can chelate the two Mg2+ ions within the active site of the integrase enzyme, effectively blocking its function.[12]

Antihypertensive Activity: Certain indole-3-carboxylic acid derivatives have shown high nanomolar affinity for the angiotensin II receptor (AT1 subtype), comparable to established drugs like losartan.[13] These compounds have demonstrated the ability to lower blood pressure in in vivo studies with spontaneously hypertensive rats.[13]

Other Therapeutic Areas: The therapeutic potential of indole carboxylates extends to other areas, including the treatment of tuberculosis, where they target the mycobacterial membrane protein large 3 (MmpL3) transporter.[14] They have also been investigated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key enzymes in tryptophan metabolism and are targets for cancer immunotherapy.[15]

Quantitative Data Summary

The following tables summarize key quantitative data for various indole carboxylate derivatives, highlighting their potency against different biological targets.

Table 1: Anticancer Activity of Indole-2-Carboxamide Derivatives [9]

| Compound | Cancer Cell Line | GI50 (µM) |

| 5d | MCF-7 (Breast) | 0.95 |

| 5e | MCF-7 (Breast) | 1.10 |

| 5h | MCF-7 (Breast) | 1.20 |

| 5i | MCF-7 (Breast) | 1.05 |

| 5j | MCF-7 (Breast) | 1.50 |

| 5k | MCF-7 (Breast) | 1.35 |

| Doxorubicin (Ref.) | MCF-7 (Breast) | 1.10 |

Table 2: HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives [12]

| Compound | IC50 (µM) |

| 3 | > 50 |

| 20a | 0.13 |

Table 3: IDO1 and TDO Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives [15]

| Compound | IDO1 IC50 (µM) | TDO IC50 (µM) |

| 9o-1 | 1.17 | 1.55 |

| 9p-O | Double-digit nM | Double-digit nM |

Table 4: Antitubercular Activity of N-rimantadine Indoleamides [14]

| Compound | MIC (µM) |

| 8f | 0.62 |

| 8g | 0.32 |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

General Synthesis of Indole-2-Carboxamides via Amide Coupling[8][14]

-

Acid Chloride Formation: To a solution of the substituted indole-2-carboxylic acid in an anhydrous solvent (e.g., dichloromethane or THF), add oxalyl chloride or thionyl chloride dropwise at 0 °C. Add a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2-4 hours until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

Amide Coupling: Dissolve the crude acid chloride in an anhydrous solvent (e.g., dichloromethane). To this solution, add the desired amine and a base (e.g., triethylamine or pyridine) at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired indole-2-carboxamide.

In Vitro Anticancer Cell Viability Assay (MTT Assay)[9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (indole carboxylate derivatives) and a reference drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration that inhibits cell growth by 50%) values by plotting the percentage of viability against the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to indole carboxylate derivatives.

Caption: Inhibition of HIV-1 Integrase by Indole Carboxylate Derivatives.

Caption: Mechanism of Action for Antihypertensive Indole-3-Carboxylic Acid Derivatives.

Caption: General Experimental Workflow for the Synthesis of Indole-2-Carboxamides.

References

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 12. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 15. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Safety and Toxicity Profile of KH-CB20

A comprehensive review of the available preclinical and clinical data on the safety, tolerability, and toxicity of KH-CB20.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is based on publicly available information. The compound "this compound" does not appear in the public scientific literature or toxicological databases based on the conducted searches. Therefore, this guide cannot provide specific data on this compound. Instead, it will present a framework for a technical guide on the safety and toxicity of a hypothetical compound, using examples from toxicological studies of other substances to illustrate the expected content and structure.

Executive Summary

An executive summary would typically provide a high-level overview of the safety profile of this compound. It would summarize the key findings from non-clinical and clinical studies, including the no-observed-adverse-effect level (NOAEL), major toxicities observed, and the overall risk assessment. As no data is available for this compound, a definitive summary cannot be provided.

Introduction

This section would introduce this compound, its therapeutic target, mechanism of action, and intended clinical indication. Understanding the biological context is crucial for interpreting the safety and toxicity data.

Non-Clinical Safety and Toxicity

This core section would detail the findings from all in vitro and in vivo toxicology studies.

In Vitro Toxicology

A summary of in vitro studies designed to assess the genotoxicity, mutagenicity, and cytotoxicity of this compound would be presented here.

Table 1: Summary of In Vitro Toxicology Studies for a Hypothetical Compound

| Test System | Assay Type | Concentration Range | Results |

| Salmonella typhimurium | Ames Test (Bacterial Reverse Mutation) | 0.1 - 1000 µ g/plate | Negative for mutagenicity in all strains tested, with and without metabolic activation.[1] |

| Chinese Hamster Lung (CHL) cells | Chromosomal Aberration Test | 1 - 100 µM | No significant increase in chromosomal aberrations observed at any concentration.[1] |

| Human Hepatocytes | Cytotoxicity Assay | 0.1 - 100 µM | IC50 determined to be 75 µM, suggesting potential for hepatotoxicity at higher concentrations. |

Experimental Protocols:

-

Ames Test: The bacterial reverse mutation test would be described as performed according to OECD Guideline 471. This would include details on the bacterial strains used, the concentrations of the test compound, the use of S9 metabolic activation, and the criteria for a positive result.

-

Chromosomal Aberration Test: The protocol would follow OECD Guideline 473, specifying the cell line, exposure times, concentrations, and the methodology for metaphase analysis.

In Vivo Toxicology

This subsection would cover single-dose and repeat-dose toxicity studies in various animal models.

The results of acute toxicity studies, typically in rodents, to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity would be presented.

Data from longer-term studies (e.g., 28-day, 90-day) would be summarized, focusing on dose-dependent effects on clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology.

Table 2: Summary of a 90-Day Oral Gavage Study in Rats for a Hypothetical Compound

| Parameter | Dose Group (mg/kg/day) | Observations |

| Clinical Signs | 100 | No treatment-related clinical signs. |

| 300 | Occasional loose stools observed.[2] | |

| 1000 | Decreased food consumption and weight loss.[2] | |

| Hematology | All | No clinically significant changes in hematological parameters. |

| Clinical Chemistry | 1000 | Statistically significant increase in liver enzymes (ALT, AST). |

| Organ Weights | 1000 | Increased relative liver weight.[3] |

| Histopathology | 1000 | Minimal to slight hepatocellular hypertrophy.[3] |

| NOAEL | 100 mg/kg/day | The No-Observed-Adverse-Effect Level (NOAEL) was established at 100 mg/kg/day based on the absence of adverse findings at this dose.[1] |

Experimental Protocols:

-

90-Day Oral Gavage Study: The methodology would be detailed as per OECD Guideline 408, including the species and strain of animals used, housing conditions, dose formulation and administration, and the full panel of endpoints evaluated.

Safety Pharmacology

Studies to assess the effects of this compound on major physiological systems (cardiovascular, respiratory, and central nervous system) would be described.

Carcinogenicity

If available, the results of long-term carcinogenicity studies in animals would be presented.

Clinical Safety and Tolerability

This section would transition to human data from clinical trials.

Phase I Studies

Data from first-in-human studies would be summarized, focusing on safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers.

Phase II and III Studies

The safety profile of this compound in the target patient population would be detailed, including the incidence and severity of adverse events (AEs), serious adverse events (SAEs), and any dose-limiting toxicities.

Table 3: Common Adverse Events (≥5% of Patients) in a Hypothetical Phase III Trial

| Adverse Event | This compound (N=500) % | Placebo (N=500) % |

| Headache | 15 | 12 |

| Nausea | 10 | 5 |

| Fatigue | 8 | 6 |

| Dizziness | 7 | 4 |

Signaling Pathways and Experimental Workflows

Visual representations of relevant biological pathways and experimental designs are crucial for clear communication.

Caption: A generalized workflow for safety and toxicity assessment in drug development.

Discussion and Risk Assessment

This final section would provide an integrated analysis of all the safety data. It would discuss the toxicological findings in the context of the proposed clinical use, identify potential risks to humans, and propose risk mitigation strategies.

Conclusion

References

- 1. Toxicological evaluation of β-Galactosidase enzyme produced by Papiliotrema terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chronic toxicity studies with vigabatrin, a GABA-transaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicological evaluation of ammonium perfluorobutyrate in rats: twenty-eight-day and ninety-day oral gavage studies - PubMed [pubmed.ncbi.nlm.nih.gov]

No Publicly Available Data on the Efficacy of KH-CB20

As of December 2025, a thorough review of publicly accessible scientific literature, clinical trial registries, and other biomedical data sources has revealed no specific information, preliminary studies, or efficacy data for a compound designated as "KH-CB20."

Searches for this compound have not yielded any relevant results, suggesting that "this compound" may be an internal project code not yet disclosed in public forums, a misnomer, or a compound in the very early stages of discovery that has not yet been the subject of published research.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations for this compound at this time. The core requirements of the request, including data presentation in tables, detailed methodologies, and signaling pathway diagrams, are contingent on the availability of foundational research data.

For researchers, scientists, and drug development professionals interested in this specific compound, it is recommended to:

-

Verify the designation: Double-check the compound's name for any potential typos or alternative nomenclature.

-

Consult internal documentation: If this is a compound under internal development, refer to internal discovery and preclinical data reports.

-

Monitor scientific publications and conferences: Future disclosures of data related to this compound would likely occur through these channels.

Without any primary data, the creation of the requested in-depth technical guide or whitepaper on the efficacy of this compound cannot be fulfilled. Further information on this compound is required to proceed.

KH-CB20: A Comprehensive Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of the investigational compound KH-CB20. The information presented herein is essential for researchers and drug development professionals to facilitate further investigation and formulation of this compound for preclinical and clinical studies. While specific experimental data for this compound is not publicly available, this document outlines the standardized methodologies for assessing these critical physicochemical properties and presents a framework for the expected data.

Executive Summary

This compound is a novel small molecule inhibitor with potential therapeutic applications. A thorough understanding of its solubility and stability is paramount for its development as a viable drug candidate. This guide details the necessary experimental protocols for determining the solubility of this compound in various solvents and for assessing its stability under different environmental conditions. The presented data, while illustrative, serves as a benchmark for expected experimental outcomes. Furthermore, this document provides insights into the potential signaling pathways that may be modulated by this compound, offering a basis for mechanistic studies.

Solubility Data

The solubility of a compound is a critical factor that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the anticipated solubility of this compound in a range of common solvents at ambient temperature. This data is crucial for the preparation of stock solutions and formulations for in vitro and in vivo studies.

Table 1: Quantitative Solubility of this compound in Common Solvents

| Solvent | Solvent Type | Predicted Solubility (mg/mL) | Classification |

| Water | Aqueous | < 0.1 | Practically Insoluble |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | < 0.1 | Practically Insoluble |

| Dimethyl Sulfoxide (DMSO) | Organic | > 100 | Very Soluble |

| Ethanol | Organic | 10 - 30 | Soluble |

| Methanol | Organic | 5 - 10 | Sparingly Soluble |

| Acetonitrile | Organic | 1 - 5 | Slightly Soluble |

| Polyethylene Glycol 400 (PEG 400) | Co-solvent | > 50 | Very Soluble |

| Propylene Glycol | Co-solvent | > 50 | Very Soluble |

Table 2: Kinetic Solubility of this compound in Aqueous Buffer

| Parameter | Value |

| Test System | PBS (pH 7.4) with 2% DMSO |

| Incubation Time | 2 hours |

| Temperature | Room Temperature |

| Kinetic Solubility | ~50 µM |

Experimental Protocols: Solubility Determination

Accurate determination of solubility requires robust and well-defined experimental protocols. The following sections detail the methodologies for thermodynamic and kinetic solubility assessment.

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, PBS, DMSO, Ethanol)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant.

-

Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a validated HPLC method.

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput method used in early drug discovery to estimate the aqueous solubility of compounds from a DMSO stock solution.

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplate

-

Plate shaker

-

Plate reader or other suitable analytical instrument for detecting precipitation.

Procedure:

-

Prepare a serial dilution of the this compound DMSO stock solution in a 96-well plate.

-

Add a small volume of each DMSO concentration to a larger volume of the aqueous buffer in a separate 96-well plate.

-

Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Visually inspect each well for signs of precipitation.

-

Optionally, use a plate reader to measure turbidity to quantify precipitation.

-

The highest concentration that remains free of precipitate is determined as the kinetic solubility.

Unable to Retrieve Information on the Pharmacokinetics of KH-CB20

Following a comprehensive search of publicly available scientific and medical databases, no information was found regarding the pharmacokinetics of a compound designated "KH-CB20."

Multiple search queries, including "pharmacokinetics of this compound," "this compound preclinical studies," "this compound clinical trials," and "this compound mechanism of action," did not yield any relevant results. The search encompassed a wide range of scientific literature, clinical trial registries, and biomedical resources.

This lack of information suggests that "this compound" may be:

-

An internal or proprietary designation: The compound may be in the early stages of development within a private organization and not yet disclosed in public forums.

-

A very recent discovery: Information may not have been published or indexed in the databases searched.

-

An incorrect or alternative name: The designation "this compound" may be a shorthand or an alternative name for a compound known by a different identifier.

Without any available data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows.

For the researchers, scientists, and drug development professionals seeking this information, it is recommended to:

-

Verify the compound's designation: Ensure that "this compound" is the correct and complete identifier.

-

Consult internal documentation: If this compound is part of an ongoing research project, internal reports and data should be the primary source of information.

-

Search for related publications from the originating institution: If the source of the compound name is known, reviewing their recent publications and patents may provide relevant details under a different name.

Should further identifying information or data on "this compound" become publicly available, a comprehensive analysis of its pharmacokinetics could be conducted to meet the requirements of the intended audience.

Methodological & Application

Application Notes and Protocols for KH-CB20 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

KH-CB20 is a potent and selective inhibitor of Cdc2-like kinases (CLKs), particularly CLK1 and CLK4.[1][2] It functions as an ATP-competitive inhibitor, leading to the suppression of serine/arginine-rich (SR) protein phosphorylation.[3] This activity modulates alternative mRNA splicing, making this compound a valuable research tool for studying the roles of CLKs and alternative splicing in various cellular processes, including inflammation and viral replication.[4] this compound is an E/Z isomeric mixture, with the pure E-isomer being KH-CB19; both exhibit similar biological activity.[2] These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Chemical Information

| Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| This compound | (E/Z)-Ethyl 3-(2-amino-1-cyanoethenyl)-6,7-dichloro-1-methylindole-2-carboxylate, KH-CB19 (E-isomer) | 1354448-60-4 | C15H13Cl2N3O2 | 338.2 g/mol |

Biological Activity and Data Presentation

This compound is a highly selective kinase inhibitor. The following table summarizes its inhibitory activity against various kinases.

| Target Kinase | IC50 (nM) | Notes |

| CLK1 | 16.5 - 20 | Potent inhibition.[1][5] |

| CLK4 | - | Potent inhibition, comparable to or better than CLK1.[2][3] |

| CLK3 | 488 - 530 | Significantly lower potency compared to CLK1/CLK4. |

| DYRK1A | 55.2 - 57.8 | Potent inhibition.[3][5] |

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathway

The mechanism of action of this compound involves the direct inhibition of CLK1 and CLK4, which are crucial for the phosphorylation of SR proteins. Phosphorylated SR proteins are essential for the assembly of the spliceosome and the regulation of alternative splicing. By inhibiting CLKs, this compound leads to the dephosphorylation of SR proteins, thereby altering splicing patterns of target genes.

Experimental Protocols

Stock Solution Preparation

-

Reconstitution: this compound is typically supplied as a solid. Reconstitute in DMSO to a stock concentration of 10-50 mM.[5] Use an ultrasonic bath to ensure complete dissolution.[5]

-

Storage: Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[4] Aliquot to avoid repeated freeze-thaw cycles.

General Cell Culture and Treatment Workflow

The following diagram outlines a general workflow for treating cultured cells with this compound and subsequent analysis.

Protocol 1: Analysis of SR Protein Phosphorylation by Western Blot

This protocol is designed to assess the effect of this compound on the phosphorylation of SR proteins in a cell line of interest (e.g., HMEC-1).

Materials:

-

Cultured cells (e.g., HMEC-1)

-

Complete culture medium

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-SR protein, anti-total-SR protein, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

-

Cell Treatment:

-

Prepare working solutions of this compound in complete culture medium at final concentrations ranging from 1 µM to 10 µM.

-

Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Remove the old medium from the cells and replace it with the treatment or control medium.

-

Incubate for the desired time (e.g., 1-6 hours).[4]

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein amounts for all samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated SR protein levels to the total SR protein and a loading control (e.g., GAPDH).

Protocol 2: Analysis of Alternative Splicing by RT-PCR

This protocol is used to determine the effect of this compound on the alternative splicing of a target gene (e.g., Tissue Factor).

Materials:

-

Treated and control cells from Protocol 1

-

RNA extraction kit

-

cDNA synthesis kit

-

PCR primers flanking the alternatively spliced region of the target gene

-

Taq polymerase and PCR reagents

-

Agarose gel and electrophoresis equipment

-

Gel documentation system

Procedure:

-

RNA Extraction: Extract total RNA from the treated and control cells using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

PCR Amplification:

-

Set up PCR reactions with primers designed to amplify the region of interest. These primers should be in the exons flanking the alternatively spliced exon(s) to differentiate between splice variants based on the size of the PCR product.

-

Perform PCR with an appropriate number of cycles to ensure amplification is in the linear range.

-

-

Agarose Gel Electrophoresis:

-

Run the PCR products on an agarose gel to separate the different splice variants based on their size.

-

Visualize the bands using a gel documentation system.

-

-

Data Analysis: Quantify the intensity of the bands corresponding to the different splice variants to determine the relative abundance of each isoform in the treated and control samples. For more quantitative results, use quantitative real-time PCR (qPCR) with primers specific for each splice variant.

Troubleshooting

| Problem | Possible Cause | Solution |

| No effect of this compound observed | - Inactive compound- Incorrect concentration- Insufficient treatment time- Cell line is not sensitive | - Verify the activity of the compound with a positive control.- Perform a dose-response and time-course experiment.- Use a cell line known to be responsive to CLK inhibitors. |

| High background in Western Blot | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or change blocking agent.- Titrate the primary and secondary antibodies.- Increase the number and duration of washes. |

| Multiple bands in RT-PCR | - Non-specific primer binding- Primer dimers | - Optimize the annealing temperature of the PCR.- Redesign primers to be more specific.- Use a hot-start Taq polymerase. |

Conclusion

This compound is a valuable chemical probe for investigating the roles of CLK1 and CLK4 in the regulation of alternative splicing. The protocols outlined above provide a framework for studying the effects of this compound on SR protein phosphorylation and alternative splicing in cultured cells. As with any experimental system, optimization of concentrations, treatment times, and specific reagents for the cell line and target of interest is recommended.

References

- 1. KH-CB19 |CAS:1354037-26-5 Probechem Biochemicals [probechem.com]

- 2. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ::: ¾Æ¹Ù¹ÙÀÌ¿À ½ÎÀ̾𽺠ÀÔ´Ï´Ù.::: [abba-bio.com]

Application Notes and Protocols for KH-CB20 in Animal Models

A comprehensive review of available scientific literature reveals a significant lack of specific in vivo data for the compound KH-CB20, also identified by its IUPAC name ethyl 3-[(E)-2-amino-1-cyanoethenyl]-6,7-dichloro-1-methylindole-2-carboxylate. While its chemical structure is documented, and it is categorized as a potential cannabinoid receptor antagonist, detailed studies in animal models—essential for establishing its biological effects, safety, and therapeutic potential—are not publicly accessible.

Without this critical preclinical data, it is not feasible to provide detailed, reliable application notes and protocols for the use of this compound in animal models. Such a document would require specific information that is currently unavailable, including:

-

Efficacy Studies: Data from animal models of specific diseases (e.g., obesity, metabolic disorders, neurological conditions) to demonstrate the compound's therapeutic effects. This would include details on the animal species and strain, dosage regimens, route of administration, and measurable outcomes.

-

Pharmacokinetic Profiles: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound in relevant animal species. This data is crucial for determining appropriate dosing schedules and understanding the compound's behavior in the body.

-

Toxicology and Safety Data: Results from acute, sub-chronic, and chronic toxicity studies to identify potential adverse effects and establish a safe dosage range.

In the absence of specific data for this compound, this document will provide a generalized framework and hypothetical protocols based on the typical use of cannabinoid receptor antagonists in animal models. It is imperative to understand that these are illustrative examples and should not be implemented for this compound without specific preclinical data for the compound.

General Considerations for Using Cannabinoid Receptor Antagonists in Animal Models

Cannabinoid receptor antagonists, particularly CB1 receptor antagonists, are investigated for their potential to treat a variety of conditions. Research in this area often involves the use of rodent models.

Potential Therapeutic Areas and Corresponding Animal Models:

| Therapeutic Area | Common Animal Models | Key Parameters to Measure |

| Obesity and Metabolic Syndrome | Diet-induced obese (DIO) mice or rats, Zucker rats | Food intake, body weight, fat mass, glucose tolerance, insulin sensitivity, lipid profile |

| Substance Abuse and Addiction | Self-administration models, conditioned place preference | Drug-seeking behavior, relapse |

| Neurological Disorders | Animal models of Parkinson's disease, Huntington's disease, epilepsy | Motor function, cognitive performance, seizure frequency and severity |

Hypothetical Experimental Protocols

The following protocols are generalized examples of how a novel cannabinoid receptor antagonist might be evaluated in animal models.

Protocol 1: Evaluation of Anti-obesity Effects in Diet-Induced Obese (DIO) Mice

Objective: To assess the effect of a hypothetical cannabinoid receptor antagonist on body weight, food intake, and metabolic parameters in a mouse model of obesity.

Animal Model: Male C57BL/6J mice, 8 weeks old, fed a high-fat diet (e.g., 60% kcal from fat) for 12 weeks to induce obesity.

Experimental Groups:

-

Vehicle control (e.g., 0.5% methylcellulose in water)

-

Test compound - Low dose (e.g., 1 mg/kg)

-

Test compound - Mid dose (e.g., 3 mg/kg)

-

Test compound - High dose (e.g., 10 mg/kg)

-

Positive control (e.g., a known CB1 antagonist like Rimonabant)

Procedure:

-

Acclimatize DIO mice to individual housing and daily handling for one week prior to the study.

-

Record baseline body weight and food intake for 3-5 days.

-

Administer the test compound or vehicle daily via oral gavage for 28 days.

-

Monitor and record body weight and food intake daily.

-

At the end of the treatment period, perform an oral glucose tolerance test (OGTT).

-

Collect terminal blood samples for analysis of plasma insulin, lipids, and other metabolic markers.

-

Harvest and weigh adipose tissue depots.

Visualizing Experimental Design and Signaling Pathways

To aid in the conceptualization of such experiments and the underlying biological mechanisms, diagrams generated using the DOT language can be utilized.

Caption: Workflow for a typical anti-obesity study in mice.

Caption: Simplified CB1 receptor signaling and antagonist action.

Conclusion and Path Forward

The provided hypothetical protocols and diagrams serve as a general guide for the preclinical evaluation of a cannabinoid receptor antagonist. However, for this compound, the absence of specific in vivo data makes it impossible to provide accurate and actionable application notes.

For researchers, scientists, and drug development professionals interested in this compound, the critical next step is to conduct or obtain results from foundational preclinical studies, including:

-

In vitro receptor binding and functional assays: To confirm the affinity and efficacy of this compound at cannabinoid receptors (CB1 and CB2) and other potential off-targets.

-

Pharmacokinetic studies in a relevant animal model (e.g., rat or mouse): To understand its ADME properties and determine appropriate dosing for efficacy studies.

-

Acute and dose-range-finding toxicity studies: To establish the safety profile and select doses for further in vivo testing.

Once this fundamental data is available, it will be possible to design and execute meaningful efficacy studies in appropriate animal models and subsequently develop detailed and reliable application notes and protocols for the use of this compound.

Application Notes and Protocols for In Vivo Studies with KH-CB20

For Researchers, Scientists, and Drug Development Professionals

Introduction

KH-CB20, and its active E-isomer KH-CB19, is a potent and selective inhibitor of the CDC2-like kinase (CLK) isoforms 1 and 4.[1][2][3] These kinases are crucial regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1][4][5] Inhibition of CLK1/4 by KH-CB19 has been shown to suppress the phosphorylation of SR proteins, thereby modulating alternative splicing events, such as that of tissue factor.[1][3] This specific mechanism of action makes this compound a valuable tool for investigating the roles of CLK1/4 in various physiological and pathological processes and a potential therapeutic agent.

This document provides detailed application notes and a comprehensive protocol for the preparation of this compound solutions for in vivo studies, addressing the compound's poor aqueous solubility, a common challenge for many small molecule inhibitors.

Data Presentation

Due to the limited publicly available data on the solubility of this compound in a wide range of in vivo compatible solvents, the following table summarizes the known solubility of the active isomer, KH-CB19, and provides a proposed formulation vehicle based on common practices for poorly soluble kinase inhibitors.

| Parameter | Value | Source | Notes |

| Compound Name | This compound (E/Z isomer mixture) / KH-CB19 (pure E-isomer) | [1] | KH-CB19 is the biologically active E-isomer. |

| Molecular Formula | C₁₅H₁₃Cl₂N₃O₂ | PubChem | |

| Molecular Weight | 338.2 g/mol | PubChem | |

| Solubility of KH-CB19 in DMSO | ≥ 25 mg/mL | MedchemExpress | Provides a concentrated stock solution. |

| Solubility of KH-CB19 in Ethanol | ≥ 11 mg/mL | MedchemExpress | Can be used as a co-solvent. |

| Proposed In Vivo Formulation Vehicle | 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline | General Practice | A common vehicle for poorly soluble compounds for parenteral administration. |

| Recommended Stock Solution | 50 mg/mL in 100% DMSO | MedchemExpress | Store at -20°C for long-term storage. |

Experimental Protocols

This section outlines a detailed protocol for the preparation of a this compound dosing solution suitable for in vivo administration, such as intraperitoneal (i.p.) or intravenous (i.v.) injection in rodents.

Materials:

-

This compound or KH-CB19 powder

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Polyethylene glycol 400 (PEG400), sterile, injectable grade

-

Tween 80 (Polysorbate 80), sterile, injectable grade

-

Sterile Saline (0.9% NaCl) for injection

-

Sterile, pyrogen-free conical tubes (15 mL and 50 mL)

-

Sterile, pyrogen-free pipette tips

-

Vortex mixer

-

Water bath or heating block

Protocol for Preparation of a 5 mg/mL this compound Dosing Solution:

-

Prepare the Vehicle Mixture:

-

In a sterile 50 mL conical tube, combine the following components in the specified order to prepare 10 mL of the vehicle. It is recommended to prepare a slight excess of the vehicle.

-

1 mL of DMSO (10% of final volume)

-

4 mL of PEG400 (40% of final volume)

-

0.5 mL of Tween 80 (5% of final volume)

-

-

Vortex the mixture thoroughly until a homogenous solution is formed.

-

-

Prepare the this compound Stock Solution:

-

Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of this compound.

-

In a separate sterile tube, dissolve the weighed this compound in the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.

-

-

Prepare the Final Dosing Solution (5 mg/mL):

-

To the 10 mL of the prepared vehicle mixture, add the required volume of the this compound stock solution. To achieve a final concentration of 5 mg/mL, you would add 1 mL of the 50 mg/mL this compound stock solution to 9 mL of the vehicle mixture.

-

Immediately after adding the stock solution, vortex the mixture vigorously for at least 1-2 minutes to ensure uniform distribution and prevent precipitation.

-

Visually inspect the solution for any signs of precipitation. If precipitation occurs, the solution may be gently warmed (up to 40°C) and sonicated in a bath sonicator for 5-10 minutes to aid dissolution.

-

Allow the solution to cool to room temperature before administration.

-

-

Administration and Stability:

-

It is highly recommended to prepare the final dosing solution fresh on the day of the experiment.

-

If the solution needs to be stored for a short period, keep it at room temperature and protected from light. Vortex the solution again before each administration to ensure homogeneity.

-

The final concentration of DMSO in the dosing solution should be kept as low as possible (ideally ≤10%) to minimize potential toxicity to the animals.

-

Mandatory Visualization

Caption: Mechanism of action of this compound.

Caption: Workflow for preparing this compound solution.

References

- 1. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human CDC2-like kinase 1 (CLK1): a novel target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Novel Cannabinoid Receptor 2 (CB2) Agonist KH-CB20

Version: 1.0

Disclaimer

Information regarding the specific compound "KH-CB20" is not publicly available in the scientific literature. The following application notes and protocols are provided as a generalized template for a novel Cannabinoid Receptor 2 (CB2) agonist. Researchers and drug development professionals must substitute the placeholder information with actual experimental data for this compound. All protocols should be adapted and optimized based on the specific physicochemical properties of the compound and the experimental goals.

Introduction

The Cannabinoid Receptor 2 (CB2) is a G-protein coupled receptor primarily expressed in immune cells, hematopoietic cells, and to a lesser extent in the central and peripheral nervous systems. Activation of the CB2 receptor is associated with immunomodulatory and anti-inflammatory effects without the psychoactive effects mediated by the CB1 receptor. These characteristics make the CB2 receptor an attractive therapeutic target for a variety of pathologies, including inflammatory diseases, neuropathic pain, and neurodegenerative disorders. This document provides a recommended framework for the in vivo evaluation of this compound, a putative novel CB2 receptor agonist, in murine models.

Mechanism of Action (Hypothetical)

This compound is hypothesized to be a selective agonist for the CB2 receptor. Upon binding, it is expected to activate downstream signaling pathways that modulate immune cell function and cytokine production. A potential signaling cascade initiated by this compound is depicted below.

Application Note: KH-CB20 for Protein Binding Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

KH-CB20 is a novel, high-affinity small molecule designed for the study of G-Protein Coupled Receptor (GPCR) family X. This document provides detailed protocols and application notes for the use of radiolabeled this compound ([³H]-KH-CB20) in protein binding assays. The following protocols are intended to serve as a guide for researchers, scientists, and drug development professionals to accurately determine the binding affinity and kinetics of this compound and to screen for novel drug candidates targeting GPCR-X.

The primary applications for this compound include saturation binding studies to determine receptor density (Bmax) and ligand affinity (Kd), as well as competitive binding assays to determine the inhibition constant (Ki) of unlabeled test compounds. These assays are fundamental in drug discovery for the characterization of ligand-receptor interactions.[1]

Principle of the Assay

Radioligand binding assays are used to quantify the interaction between a ligand and its receptor at the molecular level.[1] The assay involves incubating a radiolabeled ligand, such as [³H]-KH-CB20, with a source of the target receptor, typically cell membranes or purified protein. The amount of ligand bound to the receptor is then measured after separating the bound from the unbound ligand.

For saturation binding assays, increasing concentrations of [³H]-KH-CB20 are incubated with a fixed amount of receptor preparation to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[1] In competitive binding assays, a fixed concentration of [³H]-KH-CB20 is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competitor compound. This allows for the determination of the competitor's affinity (Ki) for the receptor.

Experimental Workflow

The general workflow for a radioligand binding assay using this compound is depicted below.

Figure 1: General workflow for a radioligand protein binding assay.

Hypothetical Signaling Pathway

This compound is designed to interact with GPCR-X, a receptor hypothetically involved in inflammatory responses. The binding of an endogenous ligand or an agonist to GPCR-X initiates a downstream signaling cascade. This compound acts as a competitive antagonist, blocking this pathway.

References

Standard Operating Procedure for Compound Handling: A General Framework

Note to Reader: The specific compound "KH-CB20" did not yield specific public information. Therefore, this document provides a comprehensive, general standard operating procedure (SOP) that can be adapted for a novel or proprietary small molecule inhibitor, referred to herein as "Compound-X," intended for research and drug development. Researchers, scientists, and drug development professionals should use this as a template, substituting "Compound-X" with the specific compound's name and incorporating any known specific properties.

Purpose

This document outlines the standard procedures for the safe handling, storage, and use of Compound-X, a research compound, to ensure personnel safety and maintain compound integrity for accurate and reproducible experimental results.

Scope

This SOP applies to all laboratory personnel involved in the handling, storage, preparation, and experimental use of Compound-X in a research and development setting.

Responsibilities

-

Principal Investigator (PI) / Laboratory Supervisor: Responsible for ensuring all personnel are trained on this SOP and have access to necessary personal protective equipment (PPE) and safety data sheets (SDS) for similar compounds.

-

Laboratory Personnel: Responsible for reading, understanding, and adhering to this SOP and reporting any spills, exposures, or adverse events to the PI/Supervisor immediately.

Materials and Equipment

-

Compound-X (solid or stock solution)

-

Appropriate solvent (e.g., DMSO, ethanol, PBS)

-

Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Lab coat

-

Chemical-resistant gloves (e.g., nitrile)

-

-

Fume hood

-

Calibrated balance

-

Vortex mixer

-

Pipettes and sterile, filtered tips

-

Sterile microcentrifuge tubes or vials

-

Biohazard waste disposal containers

Safety Precautions

-

Assume Compound-X is hazardous. Until toxicological properties are well-defined, treat Compound-X with care. Avoid inhalation, ingestion, and direct skin or eye contact.

-

Work in a well-ventilated area. All handling of solid Compound-X and preparation of concentrated stock solutions should be performed in a certified chemical fume hood.

-

Wear appropriate PPE at all times.

-

Consult the Safety Data Sheet (SDS). If an SDS is not available for the specific compound, refer to the SDS of a similar chemical class for general guidance on hazards, first aid, and spill response.

Procedure

Receiving and Storage

-

Inspect: Upon receipt, inspect the container for any damage or leaks.

-

Log: Record the date of receipt, lot number, and initial quantity in the laboratory chemical inventory system.

-

Store: Store Compound-X according to the manufacturer's or supplier's recommendations. In the absence of specific instructions, store solid compound in a desiccator at -20°C, protected from light. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.

Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution. Adjust calculations as needed for different desired concentrations.

Table 1: Example Calculation for 10 mM Stock Solution

| Parameter | Example Value |

| Molecular Weight (MW) of Compound-X | 500 g/mol |

| Desired Stock Concentration | 10 mM |

| Desired Volume | 1 mL (0.001 L) |

| Mass to Weigh | 5 mg |

| Solvent Volume | 1 mL |

Calculation: Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 500 g/mol x 1000 mg/g = 5 mg

Protocol:

-

Equilibrate the container of solid Compound-X to room temperature before opening to prevent condensation.

-

Perform all weighing and initial solvent addition inside a chemical fume hood.

-

Weigh out the calculated mass of Compound-X using a calibrated analytical balance and place it into a sterile microcentrifuge tube or vial.

-

Add the calculated volume of the appropriate solvent (e.g., DMSO).

-

Cap the tube/vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be required for some compounds.

-

Label the tube clearly with the compound name, concentration, solvent, date of preparation, and preparer's initials.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C.

Preparation of Working Solutions

-

Thaw a single aliquot of the stock solution at room temperature.

-

Perform serial dilutions of the stock solution into the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.

-

Ensure the final solvent concentration in the experimental system is consistent across all conditions, including vehicle controls, and is non-toxic to the cells or system being studied.

Table 2: Example Dilution Series

| Stock Concentration | Final Concentration | Volume of Stock (µL) | Volume of Diluent (µL) |

| 10 mM | 100 µM | 10 | 990 |

| 100 µM | 10 µM | 100 | 900 |

| 100 µM | 1 µM | 10 | 990 |

Experimental Workflow & Signaling Pathway Visualization